Sedative and Hypotensive Activity: Deserpideine Exhibits ~60% of Reserpine's Potency
In direct comparative pharmacological evaluation, deserpideine was tested alongside reserpine as the reference standard. The alkaloid retained approximately 60% of both the sedative and hypotensive activity of reserpine [1]. Reserpine served as the 100% activity baseline. This intermediate potency profile distinguishes deserpideine from both reserpine (full activity) and deserpidine, which was reported in a separate controlled study to exhibit no significant pharmacological differences from reserpine [2]. The 60% residual activity of deserpideine therefore represents a unique potency tier not achievable by any other single natural rauwolfia alkaloid characterized to date.
| Evidence Dimension | Sedative and hypotensive activity (combined index) |
|---|---|
| Target Compound Data | ~60% of reserpine activity |
| Comparator Or Baseline | Reserpine (100% baseline activity) |
| Quantified Difference | ~40% reduction in sedative and hypotensive potency relative to reserpine |
| Conditions | In vivo sedative and hypotensive assays; animal models as reported in Shamma et al., J. Am. Chem. Soc. 1964 |
Why This Matters
For researchers building dose-response curves or structure-activity relationship (SAR) models, deserpideine fills a potency gap between full-activity reserpine and inactive or divergent analogs, enabling finer calibration of pharmacological effect size.
- [1] Shamma, M.; Shine, R. J.; et al. Deserpideine, a New Yohimbinoid Type Alkaloid. Journal of the American Chemical Society, 1964, 86, 2083–2084. View Source
- [2] Schneider, J. A.; Plummer, A. J.; Earl, A. E.; Barrett, W.; Rinehart, R.; Dibble, R. C. Pharmacological Studies with Deserpidine, a New Alkaloid from Rauwolfia canescens. Journal of Pharmacology and Experimental Therapeutics, 1955, 114, 10–18. View Source
